molecular formula C12H14O5 B8445239 3-Methoxy-4-methoxymethoxycinnamic acid

3-Methoxy-4-methoxymethoxycinnamic acid

Cat. No.: B8445239
M. Wt: 238.24 g/mol
InChI Key: CUBHAUPCONRRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-methoxymethoxycinnamic acid is a cinnamic acid derivative characterized by a methoxy group (-OCH₃) at position 3 and a methoxymethoxy group (-OCH₂OCH₃) at position 4 on the aromatic ring. This structural configuration imparts unique physicochemical properties, such as altered solubility, acidity, and biological activity, compared to simpler methoxy-substituted analogs. These analogs are well-documented for their roles in antioxidant, antimicrobial, and cosmetic applications .

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H14O5/c1-15-8-17-10-5-3-9(4-6-12(13)14)7-11(10)16-2/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

CUBHAUPCONRRNV-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C=CC(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Acidity : The pKa of the carboxylic acid group varies with substituent position. For example, trans-4-methoxycinnamic acid has a lower pKa (4.539) compared to ferulic acid (4.58), suggesting that electron-donating groups at position 4 slightly reduce acidity .
  • Solubility : The methoxymethoxy group in the target compound may enhance solubility in organic solvents like DMSO compared to ferulic acid, which has a polar hydroxyl group.

Antioxidant Activity

  • Ferulic acid exhibits strong DPPH-radical scavenging activity (IC₅₀ ~10 µM), outperforming vanillic acid due to its hydroxyl group at position 4, which stabilizes radicals through resonance .
  • Isoferulic acid shows moderate antioxidant activity, but its efficacy is lower than ferulic acid due to the shifted hydroxyl group to position 3 .
  • 4-Methoxycinnamic acid lacks a hydroxyl group and demonstrates negligible antioxidant activity, highlighting the critical role of phenolic -OH groups in radical scavenging .

Antimicrobial Activity

  • Ferulic acid inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) and yeast (e.g., Candida albicans) at concentrations of 50–100 µg/mL .

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